![molecular formula C17H26N2O4S B2572806 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide CAS No. 922124-72-9](/img/structure/B2572806.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide
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Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Methods
- Multicomponent Synthesis of Derivatives : A novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives. This synthesis is conducted at ambient temperature and achieves good to excellent yields (Shaabani et al., 2010).
Chemical and Biological Activities
- Antimicrobial Activity : New pyrazoline and pyrazole derivatives, including those with benzenesulfonamide moieties, were synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant performance against various bacteria and yeast-like fungi (Hassan, 2013).
- Photodynamic Therapy Application : The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups was found to be beneficial for photodynamic therapy, especially for Type II mechanisms in cancer treatment. These derivatives exhibit high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment (Pişkin et al., 2020).
Development of New Compounds
- Synthesis of Novel Triazepines, Pyrimidines, and Azoles : The study involves the development of new compounds using 4-toluenesulfonamide as a building block. The compounds synthesized exhibited good antifungal activity, highlighting their potential in medical applications (Khodairy et al., 2016).
- Lipase-Catalyzed Transesterification in Synthesis : The enantioselective synthesis of metabolites of vasopressin V2 receptor antagonist OPC-31260 was achieved using lipase-catalyzed transesterification. This method provides a means for creating specific optical isomers of pharmaceutical compounds (Matsubara et al., 2000).
Enzyme Inhibition
- Carbonic Anhydrase Inhibitors : A new class of [1,4]oxazepine-based primary sulfonamides exhibited strong inhibition of therapeutically relevant human carbonic anhydrases. The primary sulfonamide functionality plays a crucial role in enzyme inhibition and may have therapeutic applications (Sapegin et al., 2018).
Environmental Studies
- Occurrence in Environmental Samples : Research on the occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples provided insights into human exposure to these chemicals in different environments (Maceira et al., 2018).
properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-6-24(21,22)18-13-7-8-14-15(9-13)23-11-17(4,5)16(20)19(14)10-12(2)3/h7-9,12,18H,6,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNFLIHDPRDGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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